N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Overview
Description
N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide is a synthetic organic compound that features both aromatic and heterocyclic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the reaction of 3,4-dimethoxyaniline with 3-imidazol-1-ylpropylamine in the presence of an oxalyl chloride derivative. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring and imidazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dimethoxyphenyl)-N-(3-pyridylpropyl)oxamide
- N’-(3,4-dimethoxyphenyl)-N-(3-piperidinylpropyl)oxamide
Uniqueness
N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may contain other heterocyclic rings, such as pyridine or piperidine.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-5-4-12(10-14(13)24-2)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRUIVCVZJHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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